3-(2-Phenylethyl)-4-methylsydnone
Description
3-(2-Phenylethyl)-4-methylsydnone is a sydnone derivative characterized by a phenylethyl substituent at position 3 and a methyl group at position 4 of the sydnone ring. Sydnones are mesoionic compounds with a unique resonance-stabilized structure, making them valuable in medicinal chemistry and materials science.
Properties
CAS No. |
114886-35-0 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-methyl-3-(2-phenylethyl)-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C11H12N2O2/c1-13-10(12-15-11(13)14)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
BNJCAPQZAQOQRK-UHFFFAOYSA-N |
SMILES |
CN1C(=NOC1=O)CCC2=CC=CC=C2 |
Canonical SMILES |
CN1C(=NOC1=O)CCC2=CC=CC=C2 |
Synonyms |
3-(2-phenylethyl)-4-methylsydnone PEMS |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key sydnone analogs and their substituents are compared below:
*Molecular weights estimated based on structural analogs.
Reactivity in Electrophilic Substitution
Sydnones undergo electrophilic substitution primarily at position 3. Substituents at position 3 significantly modulate reactivity:
- Electron-donating groups (e.g., methyl in 4-methyl derivatives) increase electron density at position 4, enhancing reactivity toward nitration and halogenation .
- Bulky substituents (e.g., benzyl or phenylethyl) sterically hinder reactions, as seen in reduced yields for 3-benzylsydnone derivatives compared to 3-phenylsydnone .
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